Methyl 2-hydroxy-6-methoxyisonicotinate
Description
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
methyl 2-methoxy-6-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C8H9NO4/c1-12-7-4-5(8(11)13-2)3-6(10)9-7/h3-4H,1-2H3,(H,9,10) |
InChI Key |
AYQLUOOKENFGNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=O)N1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s analogs differ primarily in substituents at positions 2, 4, and 4. Key structural analogs include:
Key Observations:
- Substituent Effects on Reactivity :
- Synthetic Utility :
- Methyl 2-hydroxy-6-methoxyisonicotinate is alkylated at the hydroxyl group using bromocyclobutane or 1-iodopropane to generate analogs with modified pharmacokinetic properties .
- Ethyl esters (e.g., Ethyl 2-chloro-6-methoxyisonicotinate) exhibit higher stability under acidic conditions compared to methyl esters .
Physicochemical Properties
- Melting Points : this compound (183–185°C) has a higher melting point than its methyl-substituted analog (Methyl 2-hydroxy-6-methylisonicotinate), likely due to stronger hydrogen bonding from the hydroxyl group .
- Solubility : Propoxy-substituted derivatives (e.g., Methyl 2-methoxy-6-propoxyisonicotinate) are oils, suggesting improved organic solvent compatibility .
Research Findings and Limitations
- Synthetic Challenges : The parent compound’s moderate yield (30% in one protocol ) highlights inefficiencies in its synthesis compared to ethyl or propoxy derivatives, which achieve >85% yields under similar conditions .
- Safety Considerations : Methyl 2-hydroxy-6-methylisonicotinate is classified as harmful upon inhalation or skin contact, necessitating stringent handling protocols .
Preparation Methods
Reduction of Nitro Precursors
Starting with 2-nitro-6-methoxyisonicotinic acid , catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 2-amino-6-methoxyisonicotinic acid.
Reaction Conditions :
Diazotization and Hydrolysis
The amine intermediate undergoes diazotization with sodium nitrite (NaNO₂) in sulfuric acid, followed by hydrolysis to introduce a hydroxyl group:
Steps :
-
Diazotization : Cool the amine solution to 0–5°C, add NaNO₂, and stir for 1–2 hours.
-
Hydrolysis : Heat the diazonium salt to 50–66°C to decompose it into the hydroxyl derivative.
Key Observation : Concurrent esterification occurs when methanol is present, directly yielding this compound.
Methylation of Hydroxyl Groups
If the hydroxyl group is introduced without esterification, dimethyl sulfate in alkaline conditions (e.g., K₂CO₃) selectively methylates the hydroxyl group at position 2:
Conditions :
Direct Esterification of 2-Hydroxy-6-Methoxyisonicotinic Acid
A straightforward yet underexplored route involves esterifying the corresponding acid. While no direct reports exist, parallels can be drawn from nicotinic acid esterifications:
Procedure :
-
Dissolve 2-hydroxy-6-methoxyisonicotinic acid in methanol.
-
Add concentrated sulfuric acid (1–2 mol equivalents).
-
Reflux at 65–70°C for 6–12 hours.
-
Neutralize with ammonia, extract with methylene chloride, and distill.
Challenges :
-
Acid sensitivity of the hydroxyl and methoxy groups may necessitate milder conditions.
-
Competitive etherification or demethylation could reduce yields.
Comparative Analysis of Synthetic Routes
*Yields estimated from analogous reactions.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-hydroxy-6-methoxyisonicotinate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves esterification of 2-hydroxy-6-methoxyisonicotinic acid using methanol under acid catalysis (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide). Optimization includes:
- Temperature control : Maintain 60–80°C to avoid decarboxylation.
- Catalyst selection : Use 1 mol% DMAP (4-dimethylaminopyridine) to enhance esterification efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures improves purity .
Q. What handling and storage protocols are critical for maintaining the stability of this compound?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation and hydrolysis .
- Handling : Use glove boxes or fume hoods with local exhaust ventilation. Avoid contact with oxidizers (e.g., peroxides) and moisture .
- Decomposition Risks : Exposure to light or heat (>40°C) may generate hazardous byproducts (e.g., CO, NOₓ) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy vs. hydroxyl groups). For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 154) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?
Methodological Answer:
- Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- X-ray crystallography : Confirm regiochemistry of substituents if single crystals are obtainable .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
Q. What strategies improve regioselectivity in synthesizing substituted isonicotinate esters?
Methodological Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution .
- Microwave-assisted synthesis : Reduce reaction times and side products (e.g., from 24h to 2h at 100°C) .
- Metal catalysis : Use Pd/Cu systems for cross-coupling at specific positions (e.g., C-3 vs. C-5) .
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : Methoxy groups at C-6 decrease electron density at C-4, slowing Suzuki-Miyaura couplings .
- Steric effects : Bulky substituents (e.g., bromo at C-5) hinder access to catalytic sites, requiring higher temperatures (80°C vs. 60°C) .
- Kinetic studies : Monitor reaction progress via in-situ IR to optimize catalyst loading and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
